6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one

Anti-infective drug discovery Scaffold hopping ADME optimization

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one (CAS 127725-83-1) is a bicyclic heterocycle belonging to the tetrahydropyrrolo[1,2-a]imidazole class, bearing a ketone at the 3-position with molecular formula C₆H₈N₂O and molecular weight 124.14 g/mol. This scaffold is a partially saturated, fused pyrrole–imidazole system—distinct from fully aromatic imidazo[1,2-a]pyridines and fully saturated perhydropyrroloimidazoles—and serves as a versatile building block for medicinal chemistry programs targeting epigenetic readers (e.g., WDR5 WIN-site) , kinase inhibitors (e.g., JNK3, RIPK1) , and anti-infective agents.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 127725-83-1
Cat. No. B591330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one
CAS127725-83-1
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1CC2=NCC(=O)N2C1
InChIInChI=1S/C6H8N2O/c9-6-4-7-5-2-1-3-8(5)6/h1-4H2
InChIKeyKKUDDCLEBQMGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one (CAS 127725-83-1): Core Scaffold Identity and Procurement Context


6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one (CAS 127725-83-1) is a bicyclic heterocycle belonging to the tetrahydropyrrolo[1,2-a]imidazole class, bearing a ketone at the 3-position with molecular formula C₆H₈N₂O and molecular weight 124.14 g/mol . This scaffold is a partially saturated, fused pyrrole–imidazole system—distinct from fully aromatic imidazo[1,2-a]pyridines and fully saturated perhydropyrroloimidazoles—and serves as a versatile building block for medicinal chemistry programs targeting epigenetic readers (e.g., WDR5 WIN-site) [1], kinase inhibitors (e.g., JNK3, RIPK1) [2], and anti-infective agents [3].

Why 6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one Cannot Be Interchanged with Other Fused Imidazole Scaffolds or Simple Imidazole Cores


The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core occupies a unique chemical space that cannot be replicated by common alternatives. Direct head-to-head scaffold-hopping studies demonstrated that replacing the imidazo[1,2-a]pyridine core with a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole resulted in substantial improvements in LogD₇.₄, aqueous solubility, and metabolic stability in anti-leishmanial programs [1]. In fragment-based drug discovery for WDR5, the dihydro-pyrrolo-imidazole fragment class exhibited inherently weaker basicity (calculated pKb 5.4–5.9) compared to amidine-based fragments (calculated pKb ~11), yielding reduced hydrogen-bond donor count and superior drug-like properties while maintaining a binding Ki of 323 μM and high ligand efficiency (LE = 0.34) [2]. The 3-ketone variant (the target compound) further distinguishes itself from the non-carbonyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole by introducing a hydrogen-bond acceptor at position 3 and enabling distinct synthetic derivatization pathways that are not accessible with the unsubstituted scaffold [3].

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one: Quantitative Comparator-Anchored Differentiation Evidence for Procurement Decision-Making


Scaffold Hop Advantage: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole vs. Imidazo[1,2-a]pyridine in Anti-Leishmanial Lead Optimization

In a scaffold-hopping campaign for visceral leishmaniasis, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core (specifically the 2-(pyridin-2-yl) derivative series 16a–ad) demonstrated markedly superior physicochemical and ADME profiles compared to the parent imidazo[1,2-a]pyridine series (compounds 3a–ag) [1]. Compound 16a (the unsubstituted phenyl representative of the pyrroloimidazole series) exhibited an aqueous solubility of 180 μM, HLM Clint of 64 μL/min/mg protein, RH Clint of 26 μL/min/10⁶ cells, and LogD₇.₄ of 2.2 [1]. In contrast, the benchmark imidazo[1,2-a]pyridine lead DNDI0003363576 displayed aqueous solubility of only 8 μM, HLM Clint of 140 μL/min/mg protein, RH Clint of >300 μL/min/10⁶ cells, and LogD₇.₄ of 3.4 [1]. Further optimized pyrroloimidazole 16f (3-Me substituent) achieved solubility of 560 μM while maintaining pEC₅₀ of 6.2 against L. infantum [1]. This represents a ~70-fold solubility improvement and approximately 2-fold reduction in human liver microsomal clearance relative to the imidazopyridine starting point [1].

Anti-infective drug discovery Scaffold hopping ADME optimization Visceral leishmaniasis

Fragment Hit Differentiation: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole vs. Amidine-Containing Fragments for WDR5 WIN-Site Binding

In an NMR-based fragment screen of >13,800 compounds against WDR5, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class (represented by F-1) was prioritized over amidine-containing fragments (F-2 through F-4) based on a superior combination of binding affinity, ligand efficiency, and physicochemical properties [1]. Fragment F-1 exhibited a fluorescence polarization (FPA) Ki of 323 μM and a ligand efficiency (LE) of 0.34, representing the most potent member among both the imidazole and amidine classes [1]. Critically, F-1 was calculated to have significantly weaker basicity (pKb 5.4–5.9) compared to the amidine fragments (pKb ~11), resulting in reduced hydrogen-bond donor count and improved permeability potential—key advantages for downstream lead development [1]. The X-ray co-crystal structure of F-1 bound to WDR5 (PDB: 6DAI, resolution 1.85 Å) confirmed that the cyclic imidazole group occupies the deep central S2 pocket, engaging in a hydrogen bond with the backbone C=O of C261 (interatomic distance 2.8 Å) [1][2]. Structure-based optimization from F-1 ultimately yielded lead compounds with Ki values <10 nM and micromolar cellular activity against AML leukemia cell lines [1].

Epigenetic drug discovery Fragment-based screening WDR5 WIN-site inhibitors Mixed-lineage leukemia

Synthetic Accessibility and Regiochemical Differentiation: 3-Ketone vs. 7-Ketone Pyrroloimidazole Isomers

The 3-ketone isomer (6,7-dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one, the target compound) is synthetically distinct from the 7-ketone isomer (pyrrolo[1,2-a]imidazol-7-one) and the 6-ketone isomer (dihydropyrroloimidazol-6-one). A metal-free, solvent-dependent transformation starting from dihydropyrroloimidazol-6-ones provides selective access to either the 7-one (in H₂O) or pyrrol-3-ones (in alcohols) via C–N bond cleavage and re-formation [1]. Critically, the 3-ketone scaffold is accessed through a fundamentally different route: dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which upon hydrogenation over Raney nickel provide the unsubstituted core [2]. This synthetic route provides a versatile handle (the 2-chloro intermediate) for further functionalization that is not available with the 7-ketone or 6-ketone isomers. The 3-ketone tautomeric form (lactam) also exhibits different hydrogen-bonding capacity compared to the non-carbonyl analog, with the carbonyl serving as a hydrogen-bond acceptor (HBA count = 2 vs. 1 for the non-carbonyl scaffold) [3].

Synthetic methodology Regioselective synthesis Heterocyclic chemistry Building block procurement

Enantiomer-Dependent Kinase Inhibition: (S)- vs. (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives for JNK3 Selectivity

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold exhibits pronounced enantiomer-dependent JNK3 inhibitory activity. The (S)-enantiomers of substituted derivatives demonstrated up to 20-fold greater JNK3 inhibition compared to the corresponding (R)-enantiomers, and achieved p38/JNK3 IC₅₀ selectivity ratios of up to 10 [1]. This stereochemical discrimination is a direct consequence of the chiral environment imposed by the saturated pyrrolidine ring within the bicyclic scaffold—a feature absent in flat, aromatic imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine alternatives. Compound (S)-26n was profiled against a panel of 464 kinases and found to inhibit only seven kinases with >80% inhibition at 10 μM, demonstrating that the scaffold can achieve high kinome-wide selectivity when appropriately substituted [1]. The JNK3 inhibitory potency (IC₅₀) correlated significantly with inhibition of c-Jun phosphorylation in cellular assays and with neuroprotective efficacy in low K⁺-induced cell death of rat cerebellar granule neurons [1].

Kinase inhibitor design JNK3 neuroprotection Enantioselectivity p38/JNK3 selectivity ratio

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one: Evidence-Backed Application Scenarios for Scientific Procurement


Epigenetic Drug Discovery: WDR5 WIN-Site Inhibitor Programs for Mixed-Lineage Leukemia

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been structurally validated as an arginine-mimetic fragment for the WDR5 WIN-site pocket (PDB: 6DAI, 6DAS) with a fragment Ki of 323 μM and ligand efficiency of 0.34 [1]. The 3-ketone variant (target compound) provides an additional hydrogen-bond acceptor at the 3-position that may engage the C261 backbone NH or S2 pocket water network, offering a diversification point not present in the parent fragment F-1. Research groups pursuing WDR5–MLL1 protein-protein interaction inhibitors should procure this compound as a starting scaffold for structure-guided optimization, leveraging the established SAR path from fragment to sub-10 nM leads with cellular activity in AML lines [1].

Anti-Infective Lead Optimization: Scaffold-Hopping from Imidazopyridines to Improve ADME Properties

The scaffold-hopping study from imidazo[1,2-a]pyridines to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles demonstrated that the pyrroloimidazole core can simultaneously improve aqueous solubility (up to 70-fold), reduce microsomal clearance (~2-fold), and lower LogD₇.₄ by >1 log unit while maintaining or improving anti-parasitic potency [2]. Procurement of the 3-ketone building block enables the construction of 2-substituted analogs via the 2-chloro intermediate, providing a direct entry to the scaffold that yielded compound 16f (pEC₅₀ 6.2, solubility 560 μM, SI = 13) [2]. This is directly applicable to neglected tropical disease programs and antibacterial discovery where poor solubility and high metabolic clearance are recurrent challenges.

Kinase Inhibitor Design: Stereochemically Defined JNK3-Selective Neuroprotective Agents

The saturated pyrrolidine ring of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold introduces a stereogenic center that enables enantiomer-specific kinase inhibition, with (S)-enantiomers achieving up to 20-fold greater JNK3 potency and p38/JNK3 selectivity ratios up to 10 compared to (R)-enantiomers [3]. The 3-ketone group on the target compound provides a synthetic handle for further elaboration while maintaining the stereochemical integrity of the scaffold. Neuroscience and kinase drug discovery groups should consider this scaffold for programs where isoform selectivity within the MAP kinase family is critical, particularly for neurodegenerative disease applications where JNK3 inhibition with p38 sparing is desired [3].

Synthetic Methodology Development and Heterocyclic Building Block Library Construction

The 3-ketone scaffold is synthetically accessible via a two-step sequence: POCl₃-mediated dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides to the 2-chloro intermediate, followed by hydrogenation over Raney nickel [4]. This route uniquely provides the 2-chloro intermediate as a versatile diversification point for Suzuki, Sonogashira, or Buchwald–Hartwig coupling, enabling parallel library synthesis that is regiochemically inaccessible with the 7-ketone or 6-ketone isomers [5]. Academic and industrial medicinal chemistry laboratories building focused heterocyclic libraries for fragment-based screening or lead optimization should prioritize this scaffold for its synthetic tractability and the breadth of accessible 2-substituted analogs.

Quote Request

Request a Quote for 6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.